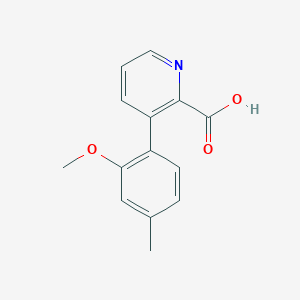

3-(2-Methoxy-4-methylphenyl)picolinic acid

Description

3-(2-Methoxy-4-methylphenyl)picolinic acid is a substituted picolinic acid derivative featuring a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring attached to the picolinic acid backbone.

Properties

IUPAC Name |

3-(2-methoxy-4-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-5-6-10(12(8-9)18-2)11-4-3-7-15-13(11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVPKBSWPGBLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-methylphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-methoxy-4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(2-Methoxy-4-methylphenyl)picolinic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Coordination Chemistry

3-(2-Methoxy-4-methylphenyl)picolinic acid serves as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials science.

| Ligand | Metal Complex | Application |

|---|---|---|

| 3-(2-Methoxy-4-methylphenyl)picolinic acid | Cu(II) complex | Catalysis in organic reactions |

| 3-(2-Methoxy-4-methylphenyl)picolinic acid | Ni(II) complex | Synthesis of advanced materials |

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and metal ion chelation. Its ability to interact with biological systems makes it a candidate for therapeutic applications.

- Enzyme Inhibition : Studies have shown that derivatives of picolinic acid can inhibit specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.

- Metal Ion Chelation : The compound can chelate metal ions, which is crucial in conditions like Wilson's disease where copper accumulation occurs.

Medicinal Chemistry

The therapeutic potential of 3-(2-Methoxy-4-methylphenyl)picolinic acid is being explored in various disease models:

- Cancer Treatment : Case studies have demonstrated its efficacy in reducing tumor growth in pancreatic cancer models by modulating polyamine metabolism.

- Neurological Disorders : Its role in neuroprotection is under investigation, particularly concerning diseases characterized by oxidative stress.

Case Study 1: Cancer Therapeutics

A study published in Nature examined the effects of 3-(2-Methoxy-4-methylphenyl)picolinic acid on pancreatic cancer cells. The compound was found to reduce cell proliferation significantly and induce apoptosis through the modulation of polyamine levels.

Case Study 2: Neuroprotection

Research in Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta aggregation and improve cognitive function in treated models.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance metabolic stability but may increase toxicity, as seen in 3-(4-fluorophenyl)picolinic acid .

- Methoxy Substitution : Methoxy groups at the phenyl 2- or 4-position (e.g., 4-(4-methoxyphenyl)picolinic acid) improve solubility and are common in drug intermediates .

Physicochemical Properties

- Solubility : Methoxy-substituted picolinic acids (e.g., 4-methoxy-3-methylpicolinic acid, CAS 1376367-30-4) exhibit moderate aqueous solubility due to polar functional groups, while fluorinated analogs like 3-(4-fluorophenyl)picolinic acid are less soluble .

- Melting Points: Derivatives such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C, suggesting that methoxy-phenyl picolinic acid analogs have high thermal stability .

Biological Activity

3-(2-Methoxy-4-methylphenyl)picolinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure consists of a picoline core substituted with a methoxy and a methyl group on the phenyl ring, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Methoxy-4-methylphenyl)picolinic acid can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 217.25 g/mol

- CAS Number : Not specified in the search results.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound's structure can impact its biological activity. The presence of the methoxy and methyl groups is believed to enhance lipophilicity, potentially improving membrane permeability and interaction with target proteins.

Pharmacological Effects

Research findings suggest that compounds with similar structures exhibit a range of pharmacological effects:

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity.

- Anti-inflammatory Properties : Some analogs have been reported to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

Study 1: Neuroprotection

A study investigated the neuroprotective effects of picoline derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls. The protective effect was attributed to the modulation of intracellular antioxidant levels.

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of related compounds on specific metabolic enzymes. It was found that certain substitutions on the picoline ring enhanced inhibitory potency against enzymes like acetylcholinesterase, suggesting that 3-(2-Methoxy-4-methylphenyl)picolinic acid may also act as an enzyme inhibitor.

Data Table: Biological Activities of Picoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.